2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)19(11(3)4)13(20)9-22-14-16-12-7-5-6-8-18(12)15(21)17-14/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSXFHYEBLUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC(=O)N2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate. This intermediate is then reacted with a sulfanyl reagent under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or amines replace the sulfanyl moiety, forming new compounds.
Scientific Research Applications
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide can be compared with other similar compounds, such as:
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but includes a trifluoromethylphenyl group, which may impart different chemical and biological properties.
This compound: This compound is similar in structure but may have different substituents on the acetamide backbone, leading to variations in reactivity and applications.
Biological Activity
The compound 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide is a member of the pyrido-triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.37 g/mol
This compound features a pyrido-triazine core with a sulfanyl group and bis(isopropyl)acetamide substituents, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated various biological activities associated with this compound and related triazine derivatives. The following sections detail specific activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrido-triazine derivatives:
- Cytotoxicity Against Cancer Cell Lines :
- A study reported that compounds similar to the target compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain triazine derivatives showed IC₅₀ values ranging from 6.2 μM to 43.4 μM against these cell lines .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT116 | 6.2 |
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties:
- Enzyme Inhibition :
Case Study 1: Anticancer Screening
A systematic screening of several pyrido-triazine derivatives revealed that specific modifications in their structure significantly enhanced their cytotoxicity against cancer cells. For instance, a derivative with a methyl group at position 5 exhibited increased potency compared to its parent compound .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antibacterial efficacy of various triazine compounds, one derivative demonstrated remarkable potency against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Key parameters include solvent polarity (polar solvents like DMSO or ethanol), temperature control (60–80°C), and catalyst selection (e.g., KOH or NaH). Multi-step reactions require intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Continuous flow reactors can enhance scalability by improving mass transfer and reducing side reactions .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer : Use ¹H/¹³C NMR (in DMSO-d₆) to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±3 ppm). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with >95% peak homogeneity .
Q. How can researchers design experiments to study this compound's reactivity in substitution reactions?
- Methodological Answer : Employ a fractional factorial design (e.g., 2⁴⁻¹ design) to evaluate variables: nucleophile concentration (thiols/amines), solvent polarity, temperature (25–80°C), and reaction time. Monitor progress via TLC and quantify yields using GC-MS. Reaction kinetics can be modeled using pseudo-first-order approximations .
Advanced Research Questions
Q. How can computational methods resolve contradictions in predicted vs. observed reaction pathways?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate transition-state energies and identify kinetic vs. thermodynamic control. Use molecular dynamics simulations to model solvent effects. Cross-validate with in situ IR spectroscopy to track intermediate formation .
Q. What strategies address discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Conduct orthogonal assays:
- Binding : Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Cellular Activity : CRISPR-based gene knockout models to confirm target specificity.
- Pharmacokinetics : LC-MS/MS to quantify metabolic stability in liver microsomes.
Multivariate analysis (PCA or PLS) isolates compound-specific effects from assay artifacts .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodological Answer : Use scaffold-hopping approaches guided by:
- Molecular Docking : AutoDock Vina to screen virtual libraries against target proteins (e.g., kinases).
- QSAR Models : Train on datasets of triazine analogs with reported IC₅₀ values.
Prioritize derivatives with ClogP < 3 and topological polar surface area (TPSA) 80–110 Ų for optimal membrane permeability .
Q. What advanced techniques characterize this compound's interactions with biomacromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins.
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution.
- Metabolomics : Track cellular pathway perturbations via LC-HRMS-based untargeted profiling .
Methodological Framework Table
| Research Objective | Key Techniques | Critical Parameters | Validation Criteria |
|---|---|---|---|
| Synthetic Optimization | Continuous flow reactors, DoE | Solvent polarity, catalyst loading | Yield >85%, HPLC purity >95% |
| Biological Profiling | CRISPR screening, ITC | Target engagement, KD < 1 µM | Dose-dependent activity in 3+ cell lines |
| Computational Design | DFT, QSAR modeling | ΔG binding < -8 kcal/mol | Synthetic feasibility score >0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
